molecular formula C16H16O3 B1204901 3-hydroxy-4',5-dimethoxystilbene CAS No. 58436-29-6

3-hydroxy-4',5-dimethoxystilbene

Cat. No.: B1204901
CAS No.: 58436-29-6
M. Wt: 256.3 g/mol
InChI Key: ULMJJZHWFJYIMM-UHFFFAOYSA-N
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Description

Phenol, 3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]- is a natural product found in Streptomyces avermitilis with data available.

Scientific Research Applications

Molecular Structure and Tautomerism

  • The compound's structures and tautomerism in different states, such as solid and solution, have been analyzed using techniques like X-ray crystallography and NMR spectroscopy. This research contributes to the understanding of molecular behavior in various environments (Cornago et al., 2009).

Ligand Properties in Metal Complexes

  • The compound has been used to create ligands for molybdenum and tungsten complexes. These studies are significant for understanding the effects of ligand conjugation and conformation on metal-metal interactions, which is crucial in the field of inorganic chemistry and materials science (Das et al., 1993).

Synthesis and Structural Analysis

  • Research has been conducted on the synthesis of compounds involving Phenol, 3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl] and their structural elucidation using various spectroscopic methods. This research is important for developing new synthetic methodologies in organic chemistry (Micheletti et al., 2020).

Chemoselective Synthesis

  • The compound has been used in chemoselective synthesis processes, indicating its utility in creating specific molecular configurations, which is vital in the development of pharmaceuticals and fine chemicals (Kumar et al., 2008).

Antioxidant Activity

  • Studies have explored the antioxidant activities of phenolic compounds, including variants of Phenol, 3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]. This research is significant in understanding the role of these compounds in preventing oxidative damage, which has implications in health and disease prevention (Chen et al., 2020).

Natural Compound Isolation

  • The compound has been isolated from natural sources like Galeola faberi Rolfe, highlighting its occurrence in nature and potential applications in natural product chemistry and pharmacology (Liu Ym et al., 1993).

Molecular Docking and Quantum Chemical Calculations

  • Molecular docking and quantum chemical studies have been conducted on derivatives of Phenol, 3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl], contributing to the understanding of their potential biological activity and interactions at the molecular level (Viji et al., 2020).

Gene Transfer Induction

  • Research has been conducted on the effects of phenolic compounds on gene transfer induction, exploring their potential use in genetic engineering and biotechnology (Joubert et al., 2002).

Properties

IUPAC Name

3-methoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-18-15-7-5-12(6-8-15)3-4-13-9-14(17)11-16(10-13)19-2/h3-11,17H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMJJZHWFJYIMM-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58436-29-6
Record name 3-Methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58436-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What types of microorganisms were studied in relation to resveratrol's antimicrobial activity in the provided research?

A1: While the provided abstract doesn't specify the exact microorganisms, it mentions that the research focused on the "antimicrobial activity of resveratrol-derived monomers and dimers against foodborne pathogens" []. This suggests the study likely investigated bacteria commonly associated with foodborne illnesses, such as Salmonella, Listeria monocytogenes, or Escherichia coli.

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